4-Bromo-indan-1-one 1,2-ethanediol ketal
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Overview
Description
4-Bromo-indan-1-one 1,2-ethanediol ketal is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol. This compound is characterized by its bromine atom and ketal functional group, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-indan-1-one 1,2-ethanediol ketal typically involves the reaction of 4-bromo-indan-1-one with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal, where the carbonyl group of the indanone reacts with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for ketal formation. The process may also include purification steps to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-indan-1-one 1,2-ethanediol ketal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophiles such as halides or amines under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can produce various substituted indanones or other derivatives.
Scientific Research Applications
4-Bromo-indan-1-one 1,2-ethanediol ketal has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: Its unique properties make it useful in various industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Bromo-indan-1-one 1,2-ethanediol ketal exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-indan-1-one 1,2-ethanediol ketal is similar to other brominated indanones and ketals, but its unique structure and functional groups set it apart. Some similar compounds include:
4-Bromo-indan-1-one: Lacks the ketal group.
6-Bromo-indan-1-one: Similar structure but with a different position of the bromine atom.
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane: Contains a methyl group and a different ketal group.
These compounds may have different reactivity and applications based on their structural differences.
Properties
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPOULJTOZRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C(=CC=C3)Br)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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